Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate
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Overview
Description
“Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate, have demonstrated potent anticancer effects. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory properties against various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight its potential as a lead compound for developing targeted therapies.
Antimicrobial Properties
Studies have explored the antimicrobial activity of benzofuran derivatives. While specific data on methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate are limited, related benzofuran compounds have exhibited inhibitory effects against microorganisms . Further investigations could reveal its potential as an antimicrobial agent.
Natural Product Sources
Benzofuran compounds are widespread in nature, occurring in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery. Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate may contribute to the pool of natural product-based drug leads .
Chemical Synthesis Strategies
Researchers have developed novel methods for constructing benzofuran rings. For instance:
- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yield .
Drug Prospects
Considering its biological activities, methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate holds promise as a potential drug candidate. Researchers continue to explore its therapeutic applications, including its potential role in treating hepatitis C virus infection .
Total Synthesis of Natural Products
Benzofuran derivatives play a crucial role in the total synthesis of natural products. For example, the synthesis of norneolignan compounds involves key steps that utilize benzofuran intermediates .
Natural source, bioactivity, and synthesis of benzofuran derivatives Synthesis and Antimicrobial Activity of Benzofuran Derivatives Total synthesis of natural products containing benzofuran rings
Mechanism of Action
Target of Action
It’s worth noting that benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Mode of Action
Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors, such as topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .
Biochemical Pathways
Given the wide range of biological activities associated with benzofuran derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide array of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . Development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
methyl 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9-5-4-6-10(12(9)17-13)16-8-11(14)15-3/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQWKUDDLHZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate |
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